

"Isoquinolin-8-ylmethanamine" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoquinolin-8-ylmethanamine*

Cat. No.: *B1314839*

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An In-Depth Technical Guide to Isoquinolin-8-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-8-ylmethanamine is a heterocyclic aromatic organic compound belonging to the isoquinoline family. The isoquinoline scaffold is a key structural motif found in numerous natural alkaloids and synthetic compounds with a wide range of biological activities, making its derivatives, such as **Isoquinolin-8-ylmethanamine**, of significant interest in medicinal chemistry and drug discovery.^[1] This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and physicochemical properties of **Isoquinolin-8-ylmethanamine**. It also explores potential synthetic routes and discusses the known biological context of related isoquinoline compounds, highlighting areas for future research.

Chemical Structure and Nomenclature

The chemical structure of **Isoquinolin-8-ylmethanamine** consists of an isoquinoline ring system with a methanamine ($-\text{CH}_2\text{NH}_2$) substituent at the 8-position.

Image of the chemical structure of **Isoquinolin-8-ylmethanamine**:

Caption: 2D chemical structure of **Isoquinolin-8-ylmethanamine**.

IUPAC Name: (Isoquinolin-8-yl)methanamine[2]

Synonyms:

- 8-(Aminomethyl)isoquinoline[2]
- C-Isoquinolin-8-yl-methylamine[2]

Physicochemical Properties

Quantitative data for **Isoquinolin-8-ylmethanamine** is primarily based on computational models. Experimental data for this specific compound is not readily available in the surveyed literature.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ N ₂	PubChem[2]
Molecular Weight	158.20 g/mol	PubChem[2]
CAS Number	362606-12-0	PubChem[2]
Topological Polar Surface Area (TPSA)	38.91 Å ²	ChemScene
LogP (octanol-water partition coefficient)	1.6935	ChemScene
Hydrogen Bond Donors	1	ChemScene
Hydrogen Bond Acceptors	2	ChemScene
Rotatable Bonds	1	ChemScene

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Isoquinolin-8-ylmethanamine** is not explicitly documented in the reviewed literature, plausible synthetic strategies can be inferred from established methods for isoquinoline functionalization. One potential approach involves the reduction of 8-cyanoisoquinoline.

Hypothetical Experimental Protocol: Reduction of 8-Cyanoisoquinoline

This protocol is a generalized procedure based on common nitrile reduction methods and would require optimization for this specific substrate.

Objective: To synthesize **Isoquinolin-8-ylmethanamine** by the reduction of 8-cyanoisoquinoline.

Materials:

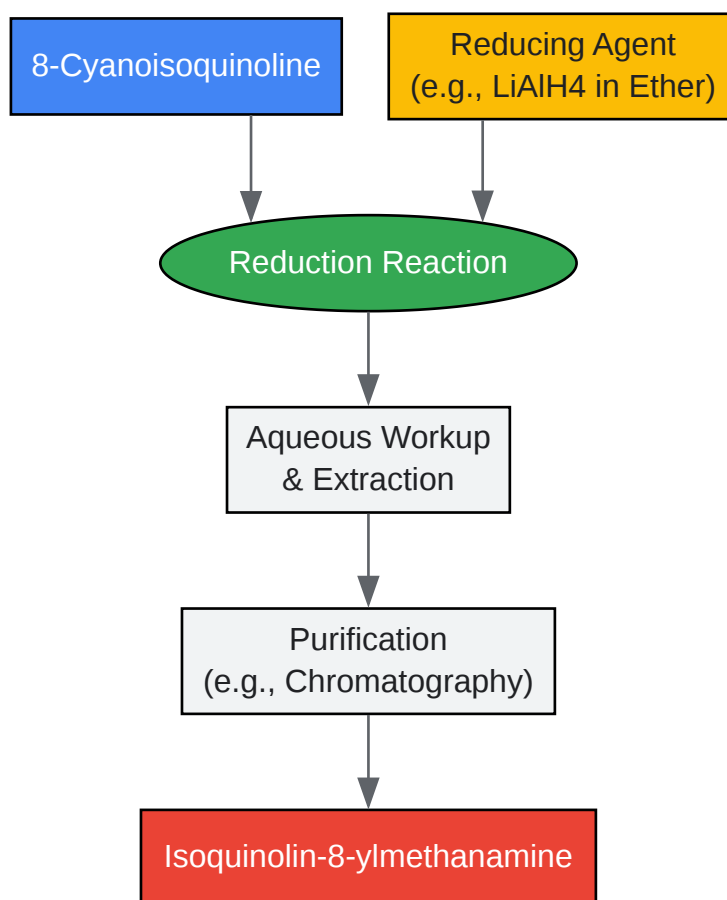
- 8-Cyanoisoquinoline
- Lithium aluminum hydride (LiAlH_4) or an alternative reducing agent (e.g., Raney Nickel with H_2)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry workup reagents (e.g., sodium sulfate)
- Hydrochloric acid (HCl) for salt formation (optional)
- Standard laboratory glassware and safety equipment

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (a molar excess, e.g., 2-4 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
- **Addition of Starting Material:** Dissolve 8-cyanoisoquinoline in anhydrous diethyl ether and add it dropwise to the stirred suspension of LiAlH_4 at $0\text{ }^\circ\text{C}$.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- **Quenching:** After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH_4 by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.
- **Workup:** Filter the resulting solid and wash it thoroughly with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt, which can be recrystallized.

Logical Workflow for Hypothetical Synthesis:



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Caption: Hypothetical workflow for the synthesis of **Isoquinolin-8-ylmethanamine**.

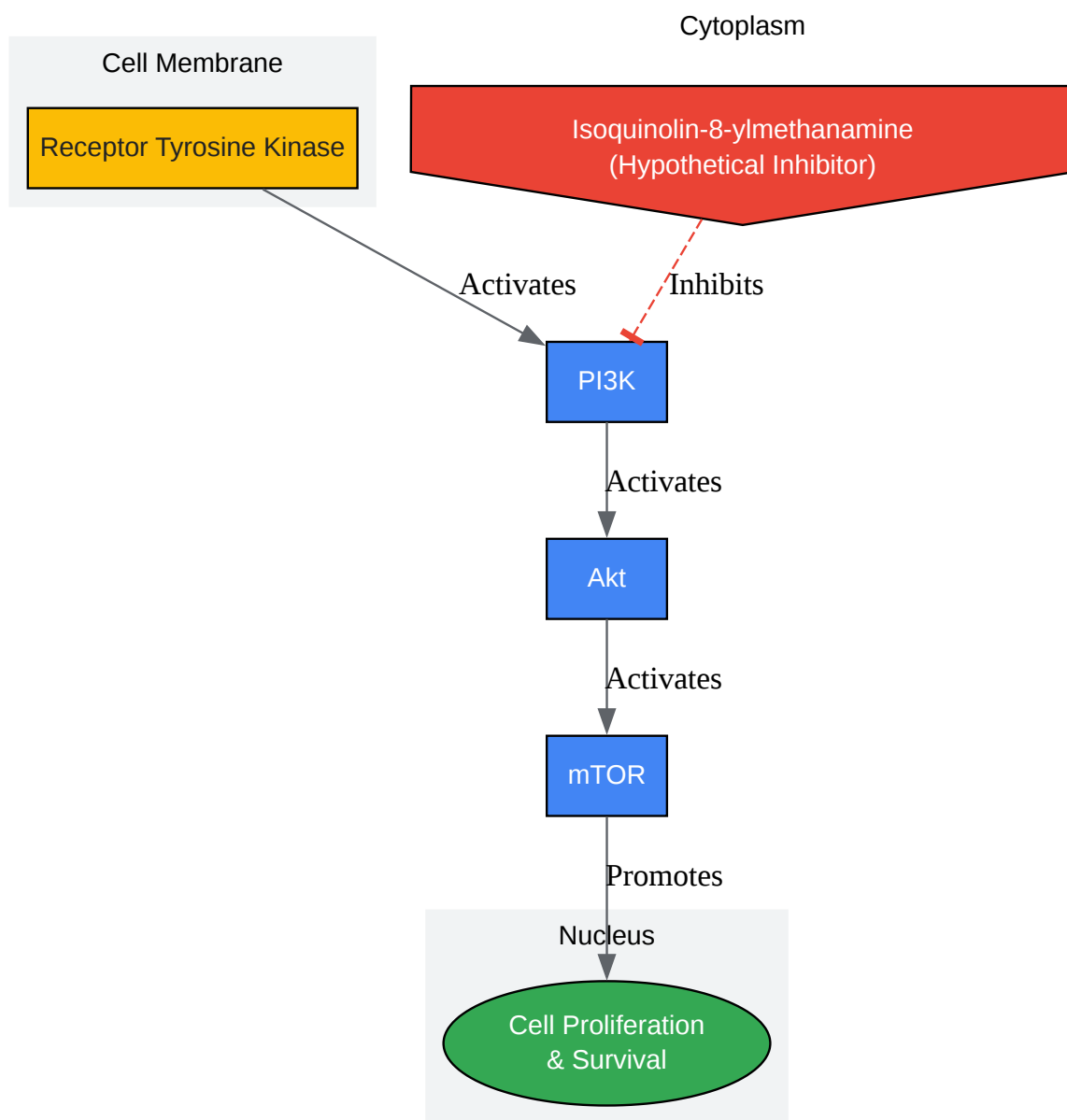
Biological Activity and Signaling Pathways

Specific biological activity, pharmacological data, and involvement in signaling pathways for **Isoquinolin-8-ylmethanamine** have not been reported in the available scientific literature. However, the broader class of isoquinoline alkaloids exhibits a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Derivatives of the closely related 8-aminoquinoline and 8-hydroxyquinoline scaffolds have been investigated for various therapeutic applications. For instance, 8-aminoquinoline derivatives have shown potential as antioxidants and metal chelators in the context of neurodegenerative diseases.[\[6\]](#)

Given the lack of specific data for **Isoquinolin-8-ylmethanamine**, a hypothetical signaling pathway diagram can be constructed to illustrate a potential mechanism of action if the compound were to exhibit, for example, anticancer activity by inhibiting a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Hypothetical Signaling Pathway Inhibition:



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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

Isoquinolin-8-ylmethanamine is a structurally interesting compound within the pharmacologically relevant isoquinoline class. While its fundamental chemical properties have been predicted computationally, a significant gap exists in the experimental validation of these properties and, more importantly, in the exploration of its biological activities.

Future research should focus on:

- **Optimized Synthesis:** Development and publication of a detailed, high-yield synthetic protocol for **Isoquinolin-8-ylmethanamine**.
- **Physicochemical Characterization:** Experimental determination of key physicochemical properties.
- **Biological Screening:** Comprehensive in vitro and in vivo screening to identify any potential therapeutic activities, such as anticancer, antimicrobial, or neuroprotective effects.
- **Mechanism of Action Studies:** If biological activity is identified, further studies to elucidate the underlying mechanism of action and identify molecular targets and affected signaling pathways will be crucial.

This foundational work will be essential to unlock the potential of **Isoquinolin-8-ylmethanamine** as a lead compound in drug discovery and development.

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- To cite this document: BenchChem. ["Isoquinolin-8-ylmethanamine" chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314839#isoquinolin-8-ylmethanamine-chemical-structure-and-iupac-name>]

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